molecular formula C12H15N3O B13072812 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol

Cat. No.: B13072812
M. Wt: 217.27 g/mol
InChI Key: PCUPUEVVMZFPGE-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol is a synthetic organic compound that features a pyrazole ring substituted with an aminomethyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the aminomethyl group and the phenol group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines.

Scientific Research Applications

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenol: Similar structure but lacks the pyrazole ring.

    3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the aminomethyl and phenol groups.

    4-Hydroxybenzylamine: Similar to 4-(Aminomethyl)phenol but with a different substitution pattern.

Uniqueness

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol is unique due to the combination of the pyrazole ring, aminomethyl group, and phenol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]phenol

InChI

InChI=1S/C12H15N3O/c1-8-12(7-13)9(2)15(14-8)10-3-5-11(16)6-4-10/h3-6,16H,7,13H2,1-2H3

InChI Key

PCUPUEVVMZFPGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)O)C)CN

Origin of Product

United States

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